molecular formula C22H21NO4 B2523852 4-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexene-1-carboxylic acid CAS No. 2384373-81-1

4-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexene-1-carboxylic acid

Cat. No.: B2523852
CAS No.: 2384373-81-1
M. Wt: 363.413
InChI Key: WYBLWAUYGVDIJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexene-1-carboxylic acid is a synthetic compound featuring a cyclohexene ring substituted with a carboxylic acid group at position 1 and a 9-fluorenylmethoxycarbonyl (Fmoc)-protected amino group at position 2. The Fmoc group is widely employed in peptide synthesis as a temporary protecting group for amines due to its stability under basic conditions and ease of removal via piperidine treatment . The cyclohexene backbone introduces conformational rigidity, which may enhance stereochemical control in synthetic applications or modulate bioactivity in pharmaceutical contexts.

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c24-21(25)14-9-11-15(12-10-14)23-22(26)27-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-9,15,20H,10-13H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBLWAUYGVDIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexene-1-carboxylic acid typically involves the protection of amino acids using the Fmoc group. One common method includes the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexene-1-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexene-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexene-1-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group temporarily shields the amino group from unwanted reactions, allowing for selective modification of other functional groups. Upon completion of the desired reactions, the Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 4-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexene-1-carboxylic acid with structurally related compounds:

Compound Name Key Structural Features Synthesis Method Applications Melting Point (°C) References
This compound Cyclohexene ring, Fmoc-amine, carboxylic acid Likely carbodiimide coupling or oxidation Peptide synthesis, drug intermediates Not reported -
9-Oxo-9H-fluorene-1-carboxylic acid Fluorene backbone, ketone, carboxylic acid Oxidation of fluoranthene Organic synthesis, ligand preparation 194–196
(–)-Shikimic acid Cyclohexene ring, triol, carboxylic acid (natural product) Biosynthesis or extraction Antiviral precursor (e.g., Tamiflu®) 185–187
1-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopentanecarboxylic acid Cyclopentane ring, Fmoc-amine, carboxylic acid Carbodiimide-mediated coupling Peptide building block >250 (decomposes)
MK-6892 Cyclohexene ring, oxadiazole, pyridine, carboxylic acid Multi-step organic synthesis HCAR2 agonist (pharmaceutical) Not reported

Key Observations

In contrast, (–)-shikimic acid’s natural triol substituents confer water solubility, whereas the Fmoc group in the target compound enhances lipophilicity .

Synthetic Utility: Fmoc-protected analogues (e.g., cyclopentanecarboxylic acid derivative) are prioritized in solid-phase peptide synthesis (SPPS) due to their orthogonal protection strategies . The target compound likely serves a similar role but with distinct steric effects from the cyclohexene ring. 9-Oxo-9H-fluorene-1-carboxylic acid, synthesized via dichromate oxidation , lacks the amino-protecting group but shares fluorene-based aromaticity, useful in coordination chemistry.

Biological Activity: MK-6892, a cyclohexene carboxylic acid derivative, demonstrates potent HCAR2 agonist activity with reduced side effects compared to niacin . – The target compound’s Fmoc group may limit direct bioactivity but positions it as a precursor for bioactive peptide conjugates.

Physicochemical Properties

  • Melting Points : Fmoc-protected compounds exhibit high thermal stability (e.g., cyclopentanecarboxylic acid derivative decomposes above 250°C ), suggesting similar behavior for the target compound.
  • Solubility : The Fmoc group reduces water solubility compared to natural acids like shikimic acid , necessitating organic solvents (e.g., DMF, DCM) for handling.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.